![molecular formula C21H24N4O5 B2768904 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1005303-48-9](/img/structure/B2768904.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O5 and its molecular weight is 412.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a pyridopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.
Synthesis
The synthesis of pyridopyrimidine derivatives typically involves multi-step organic reactions. For this specific compound, the synthesis may follow pathways similar to those described in related literature, where modifications to the pyridopyrimidine core enhance biological activity. The detailed synthetic route can be adapted from established methods for synthesizing similar compounds .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that pyridopyrimidine derivatives often exhibit significant anticancer properties. Specifically, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting key enzymes involved in cellular proliferation. For instance, derivatives that interact with the dihydrofolate reductase (DHFR) enzyme have demonstrated promising activity against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting that pyridopyrimidine derivatives may possess antimicrobial activities. Studies have indicated that certain derivatives can inhibit bacterial growth and may be effective against resistant strains .
The mechanisms through which these compounds exert their biological effects often involve:
- Enzyme Inhibition: Compounds like the one may inhibit key enzymes such as DHFR or kinases involved in cancer progression.
- Cell Cycle Arrest: By interfering with cellular signaling pathways, these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction: Many pyridopyrimidine derivatives promote apoptosis in malignant cells through various signaling pathways.
Case Studies
Several studies highlight the effectiveness of pyridopyrimidine derivatives similar to our compound:
-
Study on DHFR Inhibition:
A study demonstrated that a series of pyridopyrimidine derivatives showed improved inhibition of DHFR compared to traditional inhibitors. The most potent compounds exhibited IC50 values in the low micromolar range against various cancer cell lines . -
Antimicrobial Evaluation:
Another investigation assessed the antimicrobial properties of related pyridopyrimidine compounds against clinical isolates of bacteria. Results indicated significant inhibition zones and minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Several studies have investigated the anti-cancer properties of compounds structurally related to 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Case Study Example:
A study published in Molecules highlighted the synthesis of similar compounds and their evaluation against breast cancer cell lines (MCF-7 and MDA-MB 231). The results indicated that these compounds exhibited IC50 values ranging from 27.7 to 39.2 µM, suggesting a promising therapeutic potential against breast cancer .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Pyrido[2,3-d]pyrimidine Derivative | 27.7 - 39.2 | MCF-7 |
Pyrido[2,3-d]pyrimidine Derivative | >100 | NIH-3T3 (Normal) |
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The molecular docking studies indicated favorable interactions between the compound and the active site of 5-LOX, making it a candidate for further optimization as an anti-inflammatory agent.
Research Findings:
A study demonstrated that derivatives similar to this compound showed significant anti-inflammatory activity through inhibition of leukotriene synthesis, which is crucial in asthma and allergic reactions .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure activity relationship studies reveal that modifications at specific positions on the pyrido[2,3-d]pyrimidine core can enhance biological activity.
Synthesis Example:
The compound can be synthesized using a combination of acylation and cyclization reactions involving ethyl and methoxy substituents to optimize its pharmacological profile .
Eigenschaften
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-5-13-11-22-19-17(18(13)30-6-2)20(27)25(21(28)24(19)3)12-16(26)23-14-8-7-9-15(10-14)29-4/h7-11H,5-6,12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIFDAVZJTJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.